molecular formula C16H19N5O2 B14934697 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide

2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B14934697
M. Wt: 313.35 g/mol
InChI Key: HLGMFJWEZVNCJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]-N-(1H-1,2,4-TRIAZOL-3-YL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced triazole derivatives

    Substitution: Substituted indole and triazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]-N-(1H-1,2,4-TRIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-[1-(2-methylpropyl)indol-4-yl]oxy-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C16H19N5O2/c1-11(2)8-21-7-6-12-13(21)4-3-5-14(12)23-9-15(22)19-16-17-10-18-20-16/h3-7,10-11H,8-9H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

HLGMFJWEZVNCJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=NN3

Origin of Product

United States

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